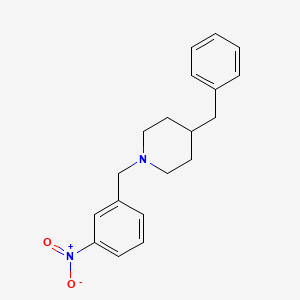
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid
Descripción general
Descripción
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as BDQ, is a novel compound that has been extensively studied for its potential use in treating tuberculosis. BDQ was developed by Janssen Pharmaceuticals and was approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of multidrug-resistant tuberculosis (MDR-TB). BDQ is a member of the diarylquinoline class of compounds and is structurally distinct from other drugs used to treat tuberculosis.
Mecanismo De Acción
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid targets the mycobacterial ATP synthase, which is essential for the production of energy in the bacteria. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid binds to the c-ring of the ATP synthase, inhibiting its function and preventing the production of ATP. This leads to a decrease in energy production and ultimately, the death of the bacteria.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to be well-tolerated in clinical trials, with few side effects reported. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid is metabolized by the liver and excreted in the urine. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a long half-life, which allows for once-daily dosing. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have a low potential for drug-drug interactions, making it an attractive option for use in combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in lab experiments. It is highly effective against MDR-TB and XDR-TB strains, making it a valuable tool for studying drug resistance in tuberculosis. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has a low potential for drug-drug interactions, which simplifies the design of combination therapy studies. However, the synthesis of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid. One area of interest is the use of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid in combination therapy with other drugs for the treatment of tuberculosis. Several studies have shown that combination therapy with 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid and other drugs can be highly effective against MDR-TB and XDR-TB. Another area of interest is the development of new derivatives of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid with improved pharmacokinetic and pharmacodynamic properties. Finally, there is a need for further research on the mechanism of action of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid and its potential use in the treatment of other bacterial infections.
Métodos De Síntesis
The synthesis of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid involves several steps, including the condensation of 2,6-dimethyl-4-hydroxyquinoline with 4-bromo-1-biphenyl, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the carboxylation of the resulting compound with carbon dioxide under high pressure. The synthesis of 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied for its potential use in treating tuberculosis. In vitro studies have shown that 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid is highly effective against MDR-TB strains, which are resistant to the first-line drugs used to treat tuberculosis. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to be effective against extensively drug-resistant tuberculosis (XDR-TB), which is resistant to both first-line and second-line drugs. 2-(4-biphenylyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been used in clinical trials to treat patients with MDR-TB and has shown promising results.
Propiedades
IUPAC Name |
6,8-dimethyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-15-12-16(2)23-20(13-15)21(24(26)27)14-22(25-23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFXWWSARDMDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179047 | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)-6,8-dimethylquinoline-4-carboxylic acid | |
CAS RN |
588674-02-6 | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588674-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1,1′-Biphenyl]-4-yl-6,8-dimethyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)
![7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974179.png)

![ethyl 1-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5974195.png)
![2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)
![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5974234.png)
![7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5974237.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)